4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid
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Overview
Description
4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and two trifluoromethyl groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2,5-bis(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through various substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-100°C).
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling
Substituted Phenyl Derivatives: Formed through substitution reactions
Scientific Research Applications
4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid involves its role as a boron-containing reagent in the Suzuki-Miyaura cross-coupling reaction. The reaction proceeds through the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
[4-Trifluoromethylphenyl]boronic acid: Similar structure but lacks the bromine substituent.
[2,4-Bis(trifluoromethyl)phenyl]boronic acid: Similar structure with two trifluoromethyl groups but different substitution pattern.
[4-Bromophenyl]boronic acid: Similar structure but lacks the trifluoromethyl groups.
Uniqueness: 4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in various chemical reactions. The trifluoromethyl groups also impart unique electronic properties, making it valuable in the synthesis of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
[4-bromo-2,5-bis(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BBrF6O2/c10-6-2-3(7(11,12)13)5(9(17)18)1-4(6)8(14,15)16/h1-2,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJZSTDZPJURKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BBrF6O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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